molecular formula C12H13NS B3307567 1-(3-Methylphenyl)-1-(2-thienyl)methanamine CAS No. 933684-20-9

1-(3-Methylphenyl)-1-(2-thienyl)methanamine

Cat. No.: B3307567
CAS No.: 933684-20-9
M. Wt: 203.31
InChI Key: PKJLLSNXRMTERV-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-1-(2-thienyl)methanamine is an organic compound that features both a phenyl and a thienyl group attached to a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylphenyl)-1-(2-thienyl)methanamine typically involves the following steps:

    Formation of the thienyl group: This can be achieved through the cyclization of a suitable precursor.

    Attachment of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Introduction of the methanamine moiety: This step often involves reductive amination, where an amine is introduced to the intermediate compound.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to increase yield and reduce reaction times, as well as employing continuous flow reactors for better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylphenyl)-1-(2-thienyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the synthesis of materials with unique properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-1-(2-thienyl)methanamine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1-(2-thienyl)methanamine: Lacks the methyl group on the phenyl ring.

    1-(3-Methylphenyl)-1-(2-furyl)methanamine: Contains a furan ring instead of a thienyl ring.

    1-(3-Methylphenyl)-1-(2-thienyl)ethanamine: Has an ethyl group instead of a methanamine moiety.

Uniqueness

1-(3-Methylphenyl)-1-(2-thienyl)methanamine is unique due to the presence of both a methyl-substituted phenyl ring and a thienyl ring, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(3-methylphenyl)-thiophen-2-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NS/c1-9-4-2-5-10(8-9)12(13)11-6-3-7-14-11/h2-8,12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJLLSNXRMTERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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